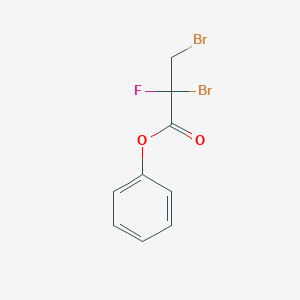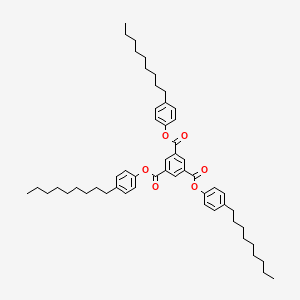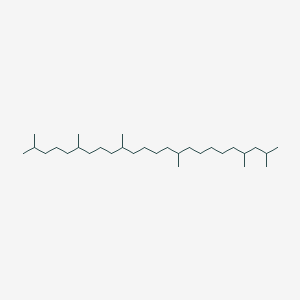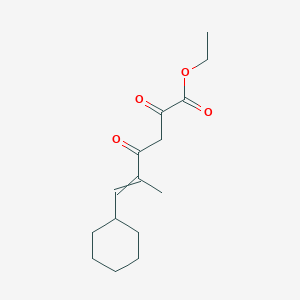stannane CAS No. 92933-32-9](/img/structure/B14351820.png)
[(2,3-Dibromo-3-phenylpropanoyl)oxy](trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dibromo-3-phenylpropanoyl)oxystannane is an organotin compound characterized by the presence of a stannane (tin) atom bonded to a trimethyl group and a dibromo-phenylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dibromo-3-phenylpropanoyl)oxystannane typically involves the reaction of 2,3-dibromo-3-phenylpropanoic acid with trimethylstannyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dibromo-3-phenylpropanoyl)oxystannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding hydroxy or alkyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include hydroxy, amino, or other substituted derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include hydroxy or alkyl derivatives.
Scientific Research Applications
(2,3-Dibromo-3-phenylpropanoyl)oxystannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,3-Dibromo-3-phenylpropanoyl)oxystannane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to alterations in their function and activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
(2,3-Dibromo-3-phenylpropanoyl)oxystannane can be compared with other similar compounds, such as:
2,3-Dibromo-3-phenylpropanoic acid: Lacks the stannane moiety and has different reactivity and applications.
Trimethylstannyl chloride: A simpler organotin compound used as a reagent in various chemical reactions.
2,3-Dibromo-3-phenylpropanoyl chloride: Similar structure but different reactivity due to the presence of a chloride group instead of the stannane moiety.
Properties
CAS No. |
92933-32-9 |
|---|---|
Molecular Formula |
C12H16Br2O2Sn |
Molecular Weight |
470.77 g/mol |
IUPAC Name |
trimethylstannyl 2,3-dibromo-3-phenylpropanoate |
InChI |
InChI=1S/C9H8Br2O2.3CH3.Sn/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;;;;/h1-5,7-8H,(H,12,13);3*1H3;/q;;;;+1/p-1 |
InChI Key |
SHGRIGCFLGZRNX-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)OC(=O)C(C(C1=CC=CC=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)











![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
